Ethyl (2S)-2-amino-3-(dimethylamino)propanoate
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Description
“Ethyl (2S)-2-amino-3-(dimethylamino)propanoate” is a chemical compound with the molecular formula C7H15NO2 . It contains a total of 25 atoms; 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It has 24 bonds in total, including 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The carbon atoms in the chemical structure of “this compound” are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated – each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that esters, which this compound is a type of, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters can undergo hydrolysis, splitting them into carboxylic acids (or their salts) and alcohols by the action of water, dilute acid, or dilute alkali .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 145.1995 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Safety and Hazards
While specific safety and hazard information for “Ethyl (2S)-2-amino-3-(dimethylamino)propanoate” is not available, it’s important to note that similar compounds, such as ethanol, are flammable and pose health risks. Ethanol is harmful by ingestion, inhalation, or by skin absorption . It’s crucial to handle chemical compounds with care and follow safety guidelines.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(dimethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEJVXUQLDSSQQ-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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